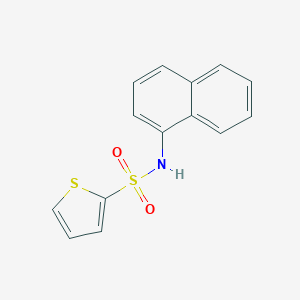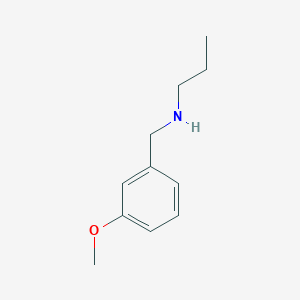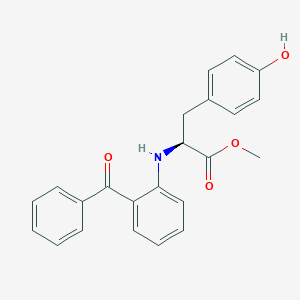
N-(1-naphthyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-naphthyl)-2-thiophenesulfonamide, also known as NSC-320846, is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been studied extensively for its biological properties.
Wirkmechanismus
The mechanism of action of N-(1-naphthyl)-2-thiophenesulfonamide is not fully understood. However, it has been proposed that N-(1-naphthyl)-2-thiophenesulfonamide may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that N-(1-naphthyl)-2-thiophenesulfonamide may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(1-naphthyl)-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and matrix metalloproteinases. N-(1-naphthyl)-2-thiophenesulfonamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(1-naphthyl)-2-thiophenesulfonamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-naphthyl)-2-thiophenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, N-(1-naphthyl)-2-thiophenesulfonamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments. In addition, N-(1-naphthyl)-2-thiophenesulfonamide has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(1-naphthyl)-2-thiophenesulfonamide. One area of research is the development of more efficient synthesis methods for N-(1-naphthyl)-2-thiophenesulfonamide. Another area of research is the investigation of the mechanism of action of N-(1-naphthyl)-2-thiophenesulfonamide. Further studies are needed to understand how N-(1-naphthyl)-2-thiophenesulfonamide interacts with cancer cells and other biological systems. In addition, future research could focus on the development of more effective drug delivery systems for N-(1-naphthyl)-2-thiophenesulfonamide, which could improve its bioavailability and effectiveness in vivo. Finally, more studies are needed to investigate the potential therapeutic applications of N-(1-naphthyl)-2-thiophenesulfonamide in different fields of science.
Synthesemethoden
N-(1-naphthyl)-2-thiophenesulfonamide can be synthesized using a multi-step process starting from 1-naphthylamine and thiophene-2-sulfonamide. The first step involves the reaction of 1-naphthylamine with 1,3-dibromopropane to form 1-(1-naphthyl)propan-2-amine. This intermediate is then reacted with thiophene-2-sulfonamide in the presence of a base to form N-(1-naphthyl)-2-thiophenesulfonamide. The overall yield of this synthesis method is around 25%.
Wissenschaftliche Forschungsanwendungen
N-(1-naphthyl)-2-thiophenesulfonamide has been studied for its potential therapeutic applications in various fields of science. It has been shown to have anti-cancer properties and has been tested against different types of cancer cells, including breast cancer, prostate cancer, and lung cancer. N-(1-naphthyl)-2-thiophenesulfonamide has also been studied for its anti-inflammatory and anti-bacterial properties. It has been shown to inhibit the growth of some bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
53442-47-0 |
|---|---|
Produktname |
N-(1-naphthyl)-2-thiophenesulfonamide |
Molekularformel |
C14H11NO2S2 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
N-naphthalen-1-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C14H11NO2S2/c16-19(17,14-9-4-10-18-14)15-13-8-3-6-11-5-1-2-7-12(11)13/h1-10,15H |
InChI-Schlüssel |
QWMMZMCPCHWSCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CS3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CS3 |
Löslichkeit |
5.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)


![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)
![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)
![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)
![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)


![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)



![N-[3-(allyloxy)benzyl]-N-methylamine](/img/structure/B183795.png)